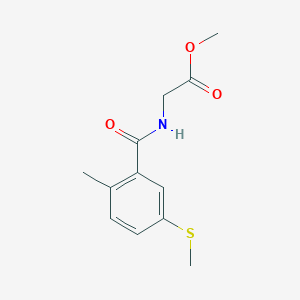
Methyl (2-methyl-5-(methylthio)benzoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-methyl-5-(methylthio)benzoyl)glycinate is an organic compound with the molecular formula C12H15NO3S. It is a derivative of benzoic acid and contains a methylthio group, which is a sulfur-containing functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methyl-5-(methylthio)benzoyl)glycinate typically involves the esterification of 2-methyl-5-(methylthio)benzoic acid with glycine methyl ester. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-5-(methylthio)benzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl (2-methyl-5-(methylthio)benzoyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-methyl-5-(methylthio)benzoyl)glycinate involves its interaction with specific molecular targets and pathways. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester functional group allows for hydrolysis and subsequent release of active components in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylthio benzoate
- Methyl 2-methylsulfanylbenzoate
- Benzoic acid, 2-methylthio-, methyl ester
Uniqueness
Methyl (2-methyl-5-(methylthio)benzoyl)glycinate is unique due to the presence of both the methylthio and glycinate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-methylsulfanylbenzoyl)amino]acetate |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-5-9(17-3)6-10(8)12(15)13-7-11(14)16-2/h4-6H,7H2,1-3H3,(H,13,15) |
InChI Key |
RHAFCDYYVYJQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















